molecular formula C12H12O3 B12831136 Ethyl 7-methylbenzofuran-3-carboxylate

Ethyl 7-methylbenzofuran-3-carboxylate

Cat. No.: B12831136
M. Wt: 204.22 g/mol
InChI Key: BESBVJZMGXFOFR-UHFFFAOYSA-N
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Description

Ethyl 7-methylbenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by an ethyl ester group at the 3-position and a methyl group at the 7-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-3-carboxylate esters, including ethyl 7-methylbenzofuran-3-carboxylate, can be achieved through several methods. One common approach involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method utilizes readily available starting materials such as Fe(III) salts, oxidants like di-tert-butyl peroxide, and ligands like 1,10-phenanthroline. Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated sulfuric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methylbenzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 7-methylbenzofuran-3-carboxylic acid, while reduction can produce 7-methylbenzofuran-3-methanol.

Mechanism of Action

The mechanism of action of ethyl 7-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, or induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Ethyl 7-methylbenzofuran-3-carboxylate can be compared with other benzofuran derivatives and similar heterocyclic compounds:

This compound stands out due to its unique substitution pattern and the specific biological activities associated with its structure.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 7-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C12H12O3/c1-3-14-12(13)10-7-15-11-8(2)5-4-6-9(10)11/h4-7H,3H2,1-2H3

InChI Key

BESBVJZMGXFOFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=C(C=CC=C12)C

Origin of Product

United States

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